molecular formula C19H15BrO3 B14914042 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B14914042
M. Wt: 371.2 g/mol
InChI Key: LOLXUFXQDGRDOL-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound that features a bromine atom, a methoxy group, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves multiple steps. One common approach is to start with 2-Bromo-5-methoxybenzaldehyde as the precursor. The naphthalen-1-ylmethoxy group can be introduced through a nucleophilic substitution reaction, where the methoxy group on the benzaldehyde is replaced by the naphthalen-1-ylmethoxy group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.

Major Products

    Oxidation: The major product would be 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.

    Reduction: The major product would be 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

    Substitution: The major products would depend on the nucleophile used, such as 2-Amino-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde if an amine is used.

Scientific Research Applications

2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom and methoxy groups can also participate in various interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzaldehyde: Lacks the naphthalen-1-ylmethoxy group, making it less complex and potentially less versatile in applications.

    2-Bromo-4-methoxybenzaldehyde: Similar structure but with different substitution patterns, leading to different reactivity and applications.

    3-Bromo-4-formylanisole:

Uniqueness

2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct structural and electronic properties. This uniqueness can be leveraged in various research and industrial applications, making it a valuable compound for further study and development.

Properties

Molecular Formula

C19H15BrO3

Molecular Weight

371.2 g/mol

IUPAC Name

2-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

InChI

InChI=1S/C19H15BrO3/c1-22-18-9-15(11-21)17(20)10-19(18)23-12-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3

InChI Key

LOLXUFXQDGRDOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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